
2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2-azatricyclo[9400,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination, cyclization, and amide formation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are often complex and may require further research to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
- 13-nitro-2-oxa-9-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene
- 10-oxo-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-13-carboxylic acid
Uniqueness
2-Bromo-2-azatricyclo[9.4.0.0,pentadeca-1(15),3,5,7,9,11,13-heptaene-9-carboxamide is unique due to its specific bromine substitution and carboxamide functional group. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H11BrN2O |
|---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
11-bromobenzo[b][1]benzazepine-5-carboxamide |
InChI |
InChI=1S/C15H11BrN2O/c16-18-13-7-3-1-5-10(13)9-12(15(17)19)11-6-2-4-8-14(11)18/h1-9H,(H2,17,19) |
InChI Key |
CRLWREAZSMGMCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C3N2Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


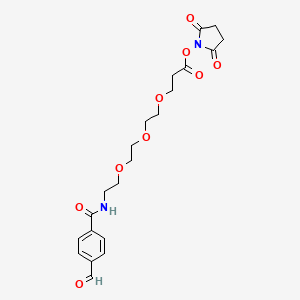
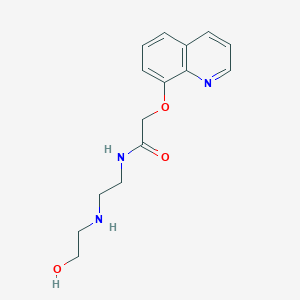
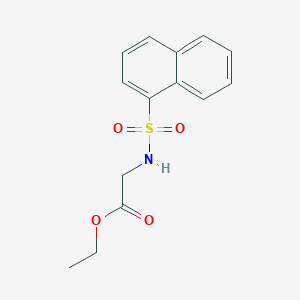
![(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15062798.png)
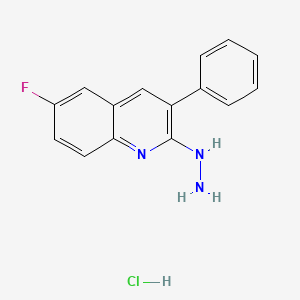


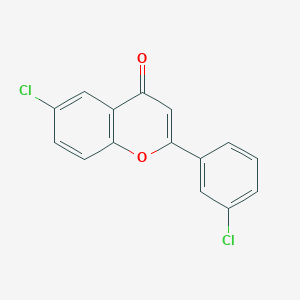
![2-(4-(Trifluoromethyl)phenyl)-4A,5,7,7A-tetrahydrothieno[3,4-D]pyrimidin-4(3H)-one](/img/structure/B15062822.png)
![N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide](/img/structure/B15062837.png)

![4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B15062856.png)
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine hydrochloride](/img/structure/B15062859.png)

